molecular formula C11H10N2O3 B12363672 ethyl 4-oxo-6H-quinazoline-6-carboxylate

ethyl 4-oxo-6H-quinazoline-6-carboxylate

Cat. No.: B12363672
M. Wt: 218.21 g/mol
InChI Key: GWFOVNUOAQFRPX-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-6H-quinazoline-6-carboxylate (CAS: 155960-91-1) is a heterocyclic compound with the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of 218.212 g/mol . Its structure comprises a quinazoline core (a bicyclic system with two nitrogen atoms at positions 1 and 3) substituted with a 4-oxo group and an ethyl ester moiety at position 4.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 4-oxo-6H-quinazoline-6-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-4-9-8(5-7)10(14)13-6-12-9/h3-7H,2H2,1H3

InChI Key

GWFOVNUOAQFRPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=CC2=NC=NC(=O)C2=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-oxo-6H-quinazoline-6-carboxylate can be synthesized through several methods. One common approach involves the reaction of anthranilamide with ethyl oxalate under specific conditions . This reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the quinazoline ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxo-6H-quinazoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 4-oxo-6H-quinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinazoline Derivatives

Ethyl 4-Chloro-2-Methylquinoline-6-Carboxylate (CAS: 100375-87-9)
  • Structure: Substituted quinoline (one nitrogen atom) with a chloro group at position 4, methyl at position 2, and ethyl ester at position 5.
  • Molecular Formula: C₁₃H₁₂ClNO₂.
  • Key Differences: The quinoline core (vs.
  • Applications : Used in synthetic intermediates for antimicrobial agents.
5-Bromo-4-Nitro-1H-Indazole (CAS: 2133005-85-1)
  • Structure : Indazole core (two adjacent nitrogen atoms) with bromo and nitro substituents.
  • Molecular Formula : C₇H₄BrN₃O₂.
  • Key Differences : The indazole system lacks the fused benzene ring of quinazoline, reducing aromatic stabilization. The nitro group increases polarity, impacting solubility .

Ester-Functionalized Heterocycles

Methyl 6-Oxohexahydropyridazine-4-Carboxylate (CAS: 153895-80-8)
  • Structure : Saturated pyridazine ring (two adjacent nitrogen atoms) with a 6-oxo group and methyl ester.
  • Molecular Formula : C₆H₈N₂O₃.
  • Key Differences : The saturated ring reduces aromaticity, increasing conformational flexibility. The methyl ester (vs. ethyl) decreases lipophilicity, which may influence bioavailability .

Physical-Chemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (Ethyl Acetate)
Ethyl 4-oxo-6H-quinazoline-6-carboxylate 218.21 1.2 Moderate
Ethyl 4-chloro-2-methylquinoline-6-carboxylate 265.70 2.8 Low
Methyl 6-oxohexahydropyridazine-4-carboxylate 156.14 -0.5 High

Notes:

  • LogP values indicate that this compound is moderately lipophilic, favoring membrane permeability.
  • Ethyl acetate extraction data (e.g., K-values in Table S1 ) suggest its partitioning behavior aligns with intermediates in natural product isolation.

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